tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Description

Chemical Nomenclature and CAS Registry

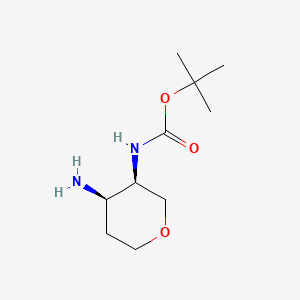

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chiral organic compound with systematic IUPAC name tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate. Its CAS Registry Number is 1240390-36-6 , a unique identifier critical for unambiguous chemical referencing. The compound is also known by synonyms such as rel-tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate and carbamic acid, N-[(3R,4R)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester.

Table 1: Key Identifiers and Molecular Data

The compound’s nomenclature reflects its structural components: a tetrahydropyran ring, a Boc-protected amine, and stereochemical specificity at the 3R and 4R positions.

Structural Features and Stereochemical Configuration

The molecule comprises a six-membered tetrahydropyran ring substituted at positions 3 and 4 with carbamate and amine groups, respectively. The stereochemical configuration (3R,4R) is critical for its reactivity and application in asymmetric synthesis. Key structural attributes include:

- Tetrahydropyran Core : A partially saturated oxygen-containing heterocycle contributing to conformational rigidity.

- Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group shields the amine, enabling selective deprotection during synthetic sequences.

- Carbamate Linkage : The –OC(=O)N– moiety bridges the Boc group and the tetrahydropyran ring, enhancing stability under basic conditions.

Stereochemical Analysis :

X-ray crystallography and NMR studies confirm the (3R,4R) configuration, which dictates spatial arrangements critical for molecular interactions. The chair conformation of the tetrahydropyran ring minimizes steric strain, positioning the amine and carbamate groups equatorially.

Historical Context in Organic Chemistry

The synthesis and application of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate emerged alongside advancements in asymmetric catalysis and protective group chemistry . Key milestones include:

- Protective Group Development : The Boc group, introduced in the mid-20th century, revolutionized peptide synthesis by enabling temporary amine protection. Its compatibility with tetrahydropyran systems expanded access to complex heterocycles.

- Stereoselective Synthesis : Methods such as hydrogenation of azides (e.g., using Pd(OH)₂/C) and Prins-Ritter cascades enabled efficient construction of the (3R,4R) scaffold. For instance, hydrogenation of tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate yields the target amine with >95% enantiomeric excess.

- Pharmaceutical Intermediates : This compound serves as a precursor to bioactive molecules, including protease inhibitors and glycoconjugates. Its rigid structure mimics natural product frameworks, facilitating drug design.

Table 2: Synthetic Methodologies and Applications

The compound’s historical significance lies in its role as a versatile chiral building block , bridging synthetic organic chemistry and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) groupCommon reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula: C10H20N2O3

- Molecular Weight: 216.28 g/mol

- CAS Number: 1240390-36-6

- Physical State: Solid (at room temperature)

- Purity: Typically 95% or higher

-

Antimicrobial Activity

- Research indicates that compounds similar to tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate exhibit antimicrobial properties. Its structure allows for interactions with bacterial cell membranes or enzymes, potentially leading to the development of new antibiotics.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the amino group can enhance binding to biological targets involved in cancer progression, warranting further investigation into its mechanism of action.

-

Neuroprotective Effects

- There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

-

Carbamate Formation

- The reaction between the corresponding amine and tert-butyl chloroformate is a common method to synthesize carbamates.

-

Tetrahydropyran Ring Formation

- Utilizing protected amino alcohols can facilitate the formation of the tetrahydropyran ring structure, which is crucial for the biological activity of this compound.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Carbamate Formation | Reaction with tert-butyl chloroformate |

| Tetrahydropyran Synthesis | Use of protected amino alcohols |

Case Studies and Research Findings

-

Biological Activity Assessment

- A study investigated the biological activity of various derivatives of tetrahydropyran-based compounds, highlighting the importance of stereochemistry in their interaction with biological targets. The findings suggest that the (3R,4R) configuration enhances binding affinity to specific receptors involved in disease processes.

-

Pharmacokinetic Studies

- Research on pharmacokinetics has shown that modifications to the carbamate moiety can significantly affect solubility and bioavailability, making this compound a focal point for developing new formulations aimed at improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

- tert-Butyl ((3R,4R)-4-methoxytetrahydro-2H-pyran-3-yl)carbamate

- tert-Butyl ((3R,4R)-4-chlorotetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and potential for functionalization compared to its hydroxyl, methoxy, and chloro analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets .

Biological Activity

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a tetrahydropyran ring and an amine functional group, has garnered attention for its possible interactions with various biological targets.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 1240390-36-6

- MDL Number : MFCD19105154

The compound is typically stored in a dark place at temperatures between 2°C and 8°C to maintain stability and efficacy .

Biological Activity

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with enzymes and receptors in biological systems. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds related to carbamates often show efficacy against bacterial strains.

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit tumor growth in vitro.

- Neuroprotective Effects : The compound may have potential applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

The precise mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity, similar to other compounds within its class.

Case Studies

-

Antimicrobial Efficacy

- A study investigated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.

-

Anticancer Activity

- In vitro tests demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects

- Research highlighted the potential neuroprotective effects of the compound in models of oxidative stress, suggesting it may reduce neuronal cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H20N2O3 | Potential for enzyme inhibition |

| tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Simpler structure; used in peptide synthesis |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks carbamate functionality; different reactivity profile |

This table illustrates the structural diversity among related compounds and highlights how variations can influence biological activity.

Future Directions

Further research is essential to fully elucidate the biological mechanisms of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Investigations : To explore specific interactions with molecular targets.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy through chemical modifications.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR are essential. For example, axial/equatorial proton coupling in the pyran ring (e.g., δ 3.56 ppm, J = 6.6 Hz) confirms stereochemistry. provides ¹H NMR data for analogous compounds .

- Mass spectrometry : ESI+ MS (e.g., m/z 469 [M+H]⁺) validates molecular weight .

- X-ray crystallography : Resolve absolute configuration, as shown in for related carbamates .

How should researchers address discrepancies in mass spectrometry data for this compound?

Q. Advanced

- Isotopic patterns : Halogenated byproducts (e.g., residual iodine from pyrimidine coupling) may cause unexpected peaks. Use high-resolution MS to distinguish isotopic clusters .

- Degradation : Check for Boc group cleavage under acidic conditions. Compare experimental data with theoretical m/z using tools like ChemDraw .

- Alternative ionization : Switch from ESI+ to MALDI-TOF if adducts (e.g., Na⁺) interfere .

What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

Q. Advanced

- Inert atmosphere : Conduct reactions under N₂ or Ar using Schlenk lines. specifies N₂ for Boc protection and Sonogashira-like couplings .

- Drying solvents : Use molecular sieves for DCM or THF. Pre-purge glassware with inert gas.

- Quenching : Add water dropwise to exothermic reactions (e.g., TBAF-mediated cyclizations) to avoid violent decomposition .

How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

Q. Advanced

- Stability : The Boc group is stable under basic conditions but cleaved by TFA or HCl. Use mild acids (e.g., 1M HCl) during workup to avoid premature deprotection .

- Steric effects : The bulky tert-butyl group may hinder nucleophilic attacks on the pyran ring. notes improved regioselectivity in Diels-Alder reactions with Boc-protected amines .

What alternative protecting groups are viable if Boc is incompatible with specific reaction conditions?

Q. Advanced

- Fmoc : Removable with piperidine, useful for orthogonal protection in peptide synthesis.

- Cbz : Hydrogenolysis (H₂/Pd-C) cleaves Cbz, but avoid with halogenated substrates.

- Alloc : Removed via Pd-mediated deallylation, compatible with Pd-catalyzed couplings .

How can researchers resolve conflicting NMR data for diastereomeric byproducts?

Q. Advanced

- 2D NMR : Use NOESY or COSY to identify spatial proximity of protons. For example, axial protons in the pyran ring show distinct NOE correlations .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA. Compare retention times with standards .

What role does this compound play in the synthesis of protease inhibitors?

Basic

It serves as a chiral building block for β-secretase inhibitors (e.g., Alzheimer’s therapeutics). The pyran ring and Boc group enhance solubility and target binding. details its use in constructing pyrrolo[2,3-d]pyrimidine cores .

How to troubleshoot low yields in the final cyclization step of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.